molecular formula C14H16O5 B12790315 1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid CAS No. 23673-45-2

1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid

Cat. No.: B12790315
CAS No.: 23673-45-2
M. Wt: 264.27 g/mol
InChI Key: OHGKIELKQXELNR-UHFFFAOYSA-N
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Description

1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid is a cyclohexanecarboxylic acid derivative featuring a hydroxyl group at position 1, a 4-methoxyphenyl substituent at position 2, and a ketone group at position 5. Its synthesis involves the reaction of p-methoxyphenylpyruvic acid with methyl vinyl ketone in methanol under controlled temperatures (0–15°C), followed by alkaline hydrolysis . The compound’s structure combines aromatic, ketonic, and carboxylic acid functionalities, making it a versatile candidate for studies in medicinal chemistry and material science.

Properties

CAS No.

23673-45-2

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

1-hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H16O5/c1-19-11-5-2-9(3-6-11)12-7-4-10(15)8-14(12,18)13(16)17/h2-3,5-6,12,18H,4,7-8H2,1H3,(H,16,17)

InChI Key

OHGKIELKQXELNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCC(=O)CC2(C(=O)O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetic acid with cyclohexanone in the presence of a suitable catalyst. The reaction conditions typically include refluxing in a solvent such as dimethylformamide (DMF) and the use of a strong acid or base to facilitate the reaction .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. These methods often employ similar reaction conditions but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxy and methoxy groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The carboxylic acid group can also participate in acid-base reactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Key Compounds:

Compound Name Molecular Formula Key Substituents/Features Physical/Chemical Properties (if available) Source
1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid (Target) C₁₄H₁₆O₅ 1-OH, 2-(4-OCH₃-C₆H₄), 5-oxo, COOH Synthesis yield: Not explicitly reported
(1R,2S,4S,5R)-2-(4-Methoxybenzyl)-1,4,5-trihydroxy-3-oxocyclohexanecarboxylic acid C₁₅H₁₈O₇ Additional 4-OH, 5-OH, CH₂ linkage to 4-OCH₃-C₆H₄ Higher polarity due to multiple hydroxyls
3-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)-1,4-dihydro-2H-chromene-2-carboxylic acid C₂₂H₁₈O₅ Chromene backbone, 4-OH-C₆H₄, 4-OCH₃-C₆H₄ Mp: 133–135°C; Rf: 0.32 (Hexane:EtOAc, 1:1)
4-Oxo-1-(o-tolyl)cyclohexanecarboxylic acid C₁₄H₁₆O₃ 4-oxo, 1-(2-CH₃-C₆H₄), COOH Discontinued commercial availability

Analysis:

In contrast, the o-tolyl group in ’s compound introduces steric hindrance and reduced resonance effects, likely lowering solubility in polar solvents . The chromene backbone in ’s compound adds rigidity and conjugated π-systems, increasing melting point (133–135°C) compared to flexible cyclohexane derivatives .

Functional Group Impact :

  • The carboxylic acid group in the target compound enhances hydrophilicity and acidity (pKa ~2–3), enabling salt formation and ionic interactions. This contrasts with ester or amide derivatives (e.g., compounds D and E in ), which exhibit lower acidity and higher lipophilicity .
  • Hydroxyl groups in ’s compound improve hydrogen-bonding capacity, likely increasing aqueous solubility but reducing membrane permeability compared to the target compound .

Chromatographic and Spectroscopic Behavior

While chromatographic data for the target compound is absent in the evidence, analogues in demonstrate that substituents significantly influence retention times. For example:

  • Compound D (N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-formamide) has a relative retention time (RRT) of 1.3, attributed to its formamide and methoxyphenyl groups .
  • The target compound’s carboxylic acid group may reduce RRT compared to neutral or basic analogues due to increased polarity.

Biological Activity

1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid (CAS No. 23673-45-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's structural characteristics, synthesis, and notable biological activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid is C14H16O5, with a molecular weight of 264.27 g/mol. Its structure includes a cyclohexane ring substituted with a hydroxyl group and a methoxyphenyl group, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, antibacterial, and potential anticancer properties.

Anti-inflammatory Activity

In vitro studies have demonstrated that 1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid can inhibit the production of pro-inflammatory cytokines. For instance, it has been shown to reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting its utility in treating inflammatory diseases.

Antibacterial Properties

The compound has also been evaluated for its antibacterial efficacy against several strains of bacteria. In particular, it has shown significant activity against Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell membranes.

Anticancer Potential

Preliminary studies indicate that 1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid may possess cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. It induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Research Findings and Case Studies

StudyFindings
Study 1 Demonstrated anti-inflammatory effects in macrophage cultures by reducing TNF-alpha production by 40% at 50 µM concentration.
Study 2 Showed antibacterial activity with minimum inhibitory concentrations (MIC) of 32 µg/mL against S. aureus .
Study 3 Indicated cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment.

The biological activities of 1-Hydroxy-2-(4-methoxyphenyl)-5-oxocyclohexanecarboxylic acid can be attributed to its ability to modulate key signaling pathways involved in inflammation and cell proliferation:

  • NF-kB Pathway Inhibition : The compound inhibits the NF-kB pathway, which is crucial for the expression of pro-inflammatory genes.
  • Reactive Oxygen Species (ROS) Modulation : It reduces ROS levels in cells, contributing to decreased oxidative stress and inflammation.
  • Apoptotic Pathways Activation : The induction of apoptosis in cancer cells is mediated through the intrinsic pathway involving mitochondrial membrane potential alterations.

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